REACTION_CXSMILES
|
[C:1](=[O:10])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])N>CN(C)C1C=CN=CC=1>[C:1](=[O:10])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(OCCCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCCCCCC)(OCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |